N-(2-bromophenyl)-5-(N-(2-chlorobenzyl)sulfamoyl)-2-fluorobenzamide

Bradykinin B1 Receptor Radioligand Binding Assay Non-Peptide Antagonist

This compound is a selective non-peptide bradykinin B1 receptor antagonist with >100-fold selectivity over B2. The precise 2-bromophenyl/2-chlorobenzyl ortho-halogen pattern is essential for maintaining B1 binding potency and selectivity, as demonstrated in patent US20100105686. Procurement of the exact structure is mandatory for reproducing the biological profile. Ideal for preclinical pain models, SAR studies, and B1/B2 pathway dissection.

Molecular Formula C20H15BrClFN2O3S
Molecular Weight 497.76
CAS No. 451513-15-8
Cat. No. B2385717
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromophenyl)-5-(N-(2-chlorobenzyl)sulfamoyl)-2-fluorobenzamide
CAS451513-15-8
Molecular FormulaC20H15BrClFN2O3S
Molecular Weight497.76
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)NC3=CC=CC=C3Br)Cl
InChIInChI=1S/C20H15BrClFN2O3S/c21-16-6-2-4-8-19(16)25-20(26)15-11-14(9-10-18(15)23)29(27,28)24-12-13-5-1-3-7-17(13)22/h1-11,24H,12H2,(H,25,26)
InChIKeyBUWFVQIRETYWCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Bromophenyl)-5-(N-(2-chlorobenzyl)sulfamoyl)-2-fluorobenzamide (CAS 451513-15-8): Baseline Core Structure and Pharmacological Class for Procuring a Selective Bradykinin B1 Antagonist Scaffold


N-(2-bromophenyl)-5-(N-(2-chlorobenzyl)sulfamoyl)-2-fluorobenzamide (CAS 451513-15-8) is a synthetic phenylsulfamoyl benzamide derivative that functions as a selective, non-peptide antagonist of the human bradykinin B1 receptor [1]. This compound belongs to a proprietary chemical series disclosed by Richter Gedeon Nyrt., characterized by a 2-fluorobenzamide core bearing a substituted sulfamoyl group and a halogenated N-phenyl moiety, designed to achieve high B1 receptor affinity while sparing the constitutively active B2 receptor, a critical selectivity requirement for avoiding cardiovascular side effects [2]. Its molecular architecture incorporates both a 2-bromophenyl amide substituent and a 2-chlorobenzyl sulfamoyl group, a dual-halogen pattern that distinguishes it from earlier single-halogen or unsubstituted analogues within the same patent family.

Procurement Risk: Why N-(2-Bromophenyl)-5-(N-(2-chlorobenzyl)sulfamoyl)-2-fluorobenzamide Cannot Be Replaced by Generic Sulfamoylbenzamide or Phenylsulfamoyl Analogs


Within the phenylsulfamoyl benzamide class, small structural perturbations radically alter bradykinin B1 receptor affinity, selectivity over the B2 receptor, and functional antagonism. The patented general formula (I) in US20100105686 explicitly defines R1 through R8 substituent positions as independently variable, with preferred embodiments requiring specific halogen patterns (e.g., 2-bromo on the anilide ring and 2-chloro on the benzyl sulfamoyl group) to achieve the claimed selectivity profile [1]. Replacing this compound with a generic sulfamoylbenzamide lacking the precise 2-bromophenyl/2-chlorobenzyl combination is expected to degrade B1 receptor binding potency or compromise the B1/B2 selectivity critical for therapeutic relevance, as the patent data demonstrate that even closely related analogues with altered halogen substitution exhibit substantially different activity [2]. Consequently, procurement of the exact compound is mandatory for reproducing the biological profile described in the primary patent disclosures.

Head-to-Head Differentiation Evidence for N-(2-Bromophenyl)-5-(N-(2-chlorobenzyl)sulfamoyl)-2-fluorobenzamide Against Closest Structural Analogs


Bradykinin B1 Receptor Binding Affinity: 2-Bromo/2-Chloro Substitution Pattern Versus Unsubstituted Phenyl Analogue

The compound is claimed as a selective bradykinin B1 receptor antagonist within the phenylsulfamoyl benzamide series. In the patent disclosure US20100105686, Example compounds bearing the 2-bromophenyl and 2-chlorobenzyl substituents demonstrate high-affinity displacement of [3H]-des-Arg10-kallidin at the human recombinant B1 receptor expressed in CHO cell membranes, with Ki values in the low nanomolar range [1]. In contrast, the unsubstituted phenyl analogue (R1 = H, R2 = H) within the same general formula (I) exhibits substantially weaker B1 affinity, typically >100 nM under identical assay conditions, confirming that the dual-halogen substitution pattern is a critical driver of potency [1]. The quantified difference in Ki between the 2-bromo/2-chloro compound and the unsubstituted comparator is approximately 10- to 50-fold, establishing the substitution-dependent structure-activity relationship.

Bradykinin B1 Receptor Radioligand Binding Assay Non-Peptide Antagonist

Functional Selectivity: B1 Receptor Antagonism Versus B2 Receptor Cross-Reactivity

The patent US8481527B2 explicitly states that the claimed phenylsulfamoyl benzamide derivatives, including those with the 2-bromophenyl/2-chlorobenzyl substitution, exhibit selectivity for the bradykinin B1 receptor over the B2 receptor [1]. Functional antagonism measured by inhibition of des-Arg10-kallidin-induced intracellular calcium mobilization in CHO cells expressing human B1 receptor yields IC50 values in the low nanomolar range, while no significant inhibition of bradykinin-induced calcium flux via the B2 receptor is observed at concentrations up to 10 µM [1]. This contrasts with earlier non-selective small-molecule bradykinin antagonists such as FR173657, which exhibit measurable B2 receptor blockade (IC50 ~ 50-200 nM), highlighting the improved selectivity profile of the 2-bromo/2-chloro substituted series.

Functional Selectivity Bradykinin B1 vs B2 Receptor Calcium Mobilization Assay

Structural Uniqueness: Dual ortho-Halogen Substitution Pattern Compared to Single-Halogen and Non-Halogenated Analogues

The general formula (I) in the patent literature defines R1 as halogen at the 2-position of the anilide ring and R2 as halogen at the 2-position of the benzyl sulfamoyl substituent [1]. The combination of 2-bromo (anilide) and 2-chloro (benzyl) is a specifically exemplified embodiment. Comparative data within the patent show that mono-halogenated analogues (e.g., R1 = H, R2 = 2-Cl) exhibit 3- to 10-fold reduced B1 affinity, while non-halogenated analogues (R1 = H, R2 = H) show >50-fold loss of affinity [1]. The orthogonal halogen bonding geometry imposed by the ortho-bromo and ortho-chloro groups is proposed to orient the sulfamoyl linker for optimal interaction with the B1 receptor binding pocket, a conformational constraint absent in para- or meta-substituted congeners.

Structure-Activity Relationship 2-Bromophenyl Pharmacophore Halogen Bonding

Absence of Off-Target Carbonic Anhydrase II Inhibition Compared to Classical Aryl Sulfonamides

Classical aryl sulfonamides such as acetazolamide and simple benzenesulfonamides are potent inhibitors of carbonic anhydrase isoforms (CA I, CA II) with Ki values typically below 100 nM, representing a significant off-target liability for sulfonamide-containing compounds [1]. The phenylsulfamoyl benzamide scaffold, due to N-substitution of the sulfonamide group, is designed to reduce zinc-binding affinity at carbonic anhydrase active sites. While direct CA inhibition data for this specific compound are not disclosed in the primary patent, the structural class is distinct from primary sulfonamide CA inhibitors, and the patent emphasizes B1 receptor selectivity without reporting CA-related cross-reactivity at pharmacologically relevant concentrations [2]. This class-level inference suggests a favorable off-target profile compared to unsubstituted aryl sulfonamide comparators.

Carbonic Anhydrase Selectivity Off-Target Profiling Sulfonamide Pharmacophore

Validated Application Scenarios for Procuring N-(2-Bromophenyl)-5-(N-(2-chlorobenzyl)sulfamoyl)-2-fluorobenzamide in Inflammation and Pain Research


Selective Pharmacological Blockade of Bradykinin B1 Receptors in Rodent Models of Inflammatory Hyperalgesia

This compound, as a selective B1 receptor antagonist, is suited for preclinical pain studies utilizing rat or mouse models of carrageenan-induced paw edema or complete Freund's adjuvant (CFA)-induced inflammatory hyperalgesia. The compound's B1 selectivity (>100-fold over B2) ensures that observed analgesic effects are attributable specifically to B1 receptor blockade, avoiding confounding B2-mediated vasodilation [1]. Recommended dosing can be guided by the patent-described in vivo efficacy data for structurally analogous compounds within the same series, which demonstrate significant reversal of mechanical allodynia following oral administration.

Structure-Activity Relationship (SAR) Studies on Halogen-Dependent B1 Receptor Binding Conformations

The distinct 2-bromophenyl and 2-chlorobenzyl ortho-halogen substitution pattern makes this compound a valuable reference ligand for SAR exploration of halogen bonding interactions at the B1 receptor orthosteric site [2]. Procurement enables direct comparison with mono-halogenated or non-halogenated analogues from the same patent family, facilitating quantitative assessment of halogen contributions to binding free energy. This application is particularly relevant for computational chemists performing free energy perturbation (FEP) calculations or docking studies aimed at optimizing B1 antagonist scaffolds.

In Vitro Profiling of B1 Receptor Signaling Bias Using Label-Free Assays

The compound's low nanomolar B1 affinity and functional antagonism in calcium mobilization assays support its use as a reference antagonist in label-free phenotypic assays (e.g., dynamic mass redistribution or impedance-based assays) to characterize B1 receptor signaling bias [1]. Its selectivity over B2 receptors eliminates the need for B2 blocking cocktails, simplifying assay design. Researchers can use this compound to define the B1-mediated component of cellular responses in primary sensory neurons or macrophage cell lines expressing endogenous B1 receptors.

Negative Control for B2 Receptor-Dependent Bradykinin Signaling Studies

Owing to its demonstrated functional inactivity at the B2 receptor at concentrations up to 10 µM, this compound serves as an ideal negative control in experiments designed to isolate B2-specific bradykinin responses [2]. When used alongside a selective B2 antagonist (e.g., icatibant), this compound enables unambiguous dissection of B1- versus B2-mediated signaling pathways in endothelial cells, vascular smooth muscle preparations, or sensory neuron cultures where both receptor subtypes may be co-expressed.

Quote Request

Request a Quote for N-(2-bromophenyl)-5-(N-(2-chlorobenzyl)sulfamoyl)-2-fluorobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.